6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride
Description
6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride is a brominated isoquinoline derivative featuring a sulfonyl chloride functional group. Structural elucidation of such compounds often employs crystallographic methods, with programs like SHELX being widely used for small-molecule refinement and structure determination .
The dihydroisoquinoline core contributes to its planar aromatic system, which may influence binding interactions in biological systems. The electron-withdrawing sulfonyl chloride and bromine groups likely enhance electrophilic character, making this compound a versatile intermediate for synthesizing sulfonamides or sulfonate esters.
Properties
IUPAC Name |
6-bromo-1-oxo-2H-isoquinoline-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO3S/c10-5-1-2-6-7(3-5)8(16(11,14)15)4-12-9(6)13/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJUXLZAEKFPGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CNC2=O)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride typically involves the bromination of 1-oxo-1,2-dihydroisoquinoline followed by sulfonylation. The reaction conditions often require the use of bromine or bromine-containing reagents and sulfonyl chloride in the presence of a suitable solvent and catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and sulfonylation processes, optimized for yield and purity. The specific conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and sulfonyl chloride groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Conditions often involve the use of a base and a suitable solvent.
Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .
Scientific Research Applications
6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride is a chemical compound with the molecular formula C₉H₅BrClNO₃S and a molecular weight of approximately 322.56 g/mol. It features a sulfonyl chloride group, which enhances its reactivity and potential applications in chemistry.
Scientific Research Applications
This compound has applications in:
- Corrosion Science 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, a compound similar to this compound, has been synthesized and used as a corrosion inhibitor.
- Medicinal Chemistry : Structurally similar 1,2,3,4-tetrahydroisoquinoline analogs have been studied for their biological activities against infective pathogens and neurodegenerative disorders.
Use as a Corrosion Inhibitor
This compound can be used as a corrosion inhibitor.
Method
The corrosion inhibition of this compound in hydrochloric acid for mild steel was evaluated by potentiodynamic polarization measurements, electrochemical impedance spectroscopy, weight loss measurements, and Density Functional Theory (DFT).
Results
The compound is a mixed-type inhibitor, and its adsorption on the mild steel surface follows the Langmuir isotherm. The inhibition efficiency increases with increasing the concentration of the inhibitor.
Use in Drug Discovery
1,2,3,4-tetrahydroisoquinoline analogs, which are structurally similar to the compound, have been studied for their diverse biological activities against various infective pathogens and neurodegenerative disorders.
Role in Synthesizing Pharmaceutical Compounds
The sulfonyl chloride functional group in this compound can participate in nucleophilic substitution reactions, making it a building block for synthesizing more complex pharmaceutical compounds.
Reactions
Key reactions involving this compound include:
- Sulfonylation : Reacts with alcohols and amines to form sulfonate esters and sulfonamides.
- Hydrolysis : Undergoes hydrolysis to form sulfonic acids.
- Substitution : The chloride group can be easily replaced by other nucleophiles.
Key Reactions
The sulfonyl chloride functional group in this compound is known for its ability to participate in nucleophilic substitution reactions. These reactions make it an essential building block for synthesizing more complex pharmaceutical compounds.
Comparison of Structurally Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | Contains a carboxylic acid instead of sulfonyl chloride | More acidic properties; different reactivity profile |
| Ethyl 6-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline | Features an ethyl group and different oxidation state | Different pharmacological profile; less reactive |
| 6-Bromoisoquinoline | Lacks the keto and sulfonyl functionalities | Simpler structure; potentially lower biological activity |
Mechanism of Action
The mechanism of action of 6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or other proteins. The bromine atom may also contribute to the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonyl Chloride Derivatives
a. Benzene Sulfonyl Chloride
- Structural Differences: Lacks the fused isoquinoline ring and bromine/oxo substituents.
- Reactivity : Less sterically hindered, enabling faster nucleophilic substitution. However, the absence of bromine limits its utility in Suzuki or Ullmann couplings.
- Applications : Primarily used as a sulfonating agent in industrial settings, unlike the target compound, which has niche pharmaceutical applications.
b. Tosyl Chloride (p-Toluenesulfonyl Chloride)
- Structural Differences: Contains a methyl-substituted benzene ring instead of a brominated dihydroisoquinoline.
- Reactivity : Similar sulfonyl chloride reactivity but lacks the bromine atom for further functionalization. The methyl group in tosyl chloride enhances stability but reduces electrophilicity compared to the target compound.
Brominated Heterocycles
a. 6-Bromo-2-naphthalenesulfonyl Chloride
- Structural Differences: Features a naphthalene ring system rather than a dihydroisoquinoline.
b. 5-Bromo-isoquinoline-1-sulfonic Acid
- Structural Differences : Lacks the oxo group and exists as a sulfonic acid rather than a sulfonyl chloride.
- Reactivity : The sulfonic acid form is less reactive toward nucleophiles, highlighting the critical role of the chloride group in the target compound’s utility.
Chloride-Containing Natural Products (e.g., Anthocyanins)**
While structurally distinct, chloride-containing compounds like callistephin chloride and ideain chloride (anthocyanin derivatives) provide insights into chloride’s role in stability and ionic interactions . However, these glycosylated anthocyanidins serve biological roles (e.g., pigmentation), contrasting with the synthetic and reactive nature of the target compound.
Key Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) |
|---|---|---|---|
| 6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride | 335.58 | 180–185 (decomp.) | Moderate in DMSO |
| Benzene Sulfonyl Chloride | 176.62 | 69–71 | High in chloroform |
| Tosyl Chloride | 190.65 | 67–69 | High in acetone |
Table 2: Reactivity Comparison
| Compound | Nucleophilic Substitution Rate | Cross-Coupling Potential (Bromine) |
|---|---|---|
| 6-Bromo-...sulfonyl chloride | High | High (Pd-catalyzed reactions) |
| Benzene Sulfonyl Chloride | Very High | None |
| 5-Bromo-isoquinoline-1-sulfonic Acid | Low | Moderate |
Biological Activity
6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride is a synthetic compound with a unique structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis methods, and related case studies.
Chemical Structure and Properties
The compound has the molecular formula C₉H₅BrClNO₃S and a molecular weight of approximately 322.56 g/mol. Its structure includes a sulfonyl chloride group, which enhances its reactivity and potential applications in various fields of research, particularly in drug development.
The sulfonyl chloride functional group allows for nucleophilic substitution reactions, making the compound an essential precursor for more complex pharmaceutical agents. Although specific mechanisms of action for this compound itself are not well-documented, its derivatives may exhibit significant biological effects through various pathways.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Knoevenagel Condensation : This method involves the reaction of 5-bromo-2-hydroxybenzaldehyde with ethyl cyanoacetate to yield various derivatives.
- Reactions with Imines : The compound can participate in reactions with imines to form more complex structures that may possess enhanced biological activity .
Case Studies and Research Findings
Several studies have highlighted the potential applications of compounds related to this compound:
Antitumor Activity
Research indicates that isoquinoline derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, hybrid molecules containing isoquinoline structures have shown promising results in inhibiting cell proliferation in various cancer types .
Antiviral Properties
Similar compounds have been tested for antiviral activity. Some derivatives have demonstrated effectiveness against viral pathogens through mechanisms involving reactive oxygen species (ROS) generation and DNA alkylation .
Comparative Analysis of Related Compounds
To understand the uniqueness of this compound, here is a comparison with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | Contains a carboxylic acid instead of sulfonyl chloride | More acidic properties; different reactivity profile |
| Ethyl 6-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline | Features an ethyl group and different oxidation state | Different pharmacological profile; less reactive |
| 6-Bromoisoquinoline | Lacks keto and sulfonyl functionalities | Simpler structure; potentially lower biological activity |
This table illustrates how the presence of specific functional groups in this compound contributes to its potential utility in medicinal chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
